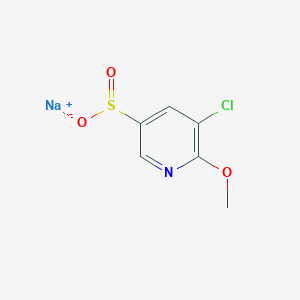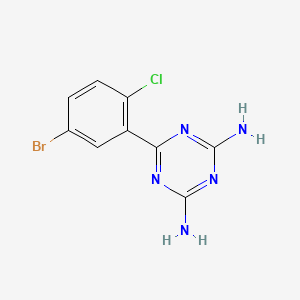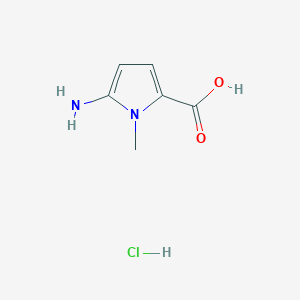![molecular formula C6H7ClF3N3 B13129313 [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C6H6F3N3·HCl. It is known for its trifluoromethyl group attached to a pyrazine ring, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride typically involves the reaction of 5-(trifluoromethyl)pyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure but with a pyridine ring instead of pyrazine.
[5-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride: Contains a pyrimidine ring, offering different reactivity and applications.
Uniqueness
The uniqueness of [5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride lies in its pyrazine ring, which provides distinct electronic properties and reactivity compared to pyridine and pyrimidine analogs. This makes it particularly valuable in specific chemical and biological research contexts .
Propiedades
Fórmula molecular |
C6H7ClF3N3 |
|---|---|
Peso molecular |
213.59 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-11-4(1-10)2-12-5;/h2-3H,1,10H2;1H |
Clave InChI |
GNNOZMPQOJKWOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(F)(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)







![1-[(Z)-(5-Oxofuran-2(5H)-ylidene)amino]anthracene-9,10-dione](/img/structure/B13129291.png)




![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
